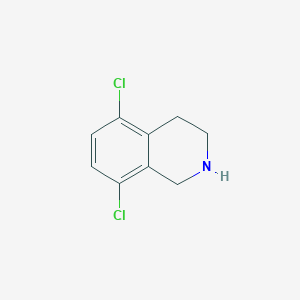

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGZYQIBMKXWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503770 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-57-1 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via N-Benzylamine Precursors and Cyclization in Aluminum Chloride Melt

A classical and effective method for synthesizing chlorinated tetrahydroisoquinolines involves the cyclization of N-halo or hydroxyethyl-N-benzylamines using aluminum chloride as a Lewis acid catalyst at elevated temperatures (160°-210°C). This method was demonstrated for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and can be adapted for 5,8-dichloro derivatives by using appropriately substituted benzylamine precursors.

- Preparation of N-chloroethyl-2,3-dichlorobenzylamine or related substituted benzylamine.

- Mixing with aluminum chloride and ammonium chloride.

- Heating to form a melt and maintaining temperature around 180°-200°C for several hours.

- Quenching the reaction in dilute hydrochloric acid.

- Basification and extraction with organic solvents.

- Precipitation of the tetrahydroisoquinoline hydrochloride salt by bubbling hydrogen chloride gas into the organic solution.

- Yields for 7,8-dichloro derivatives reach approximately 80-86%.

- Purity after crystallization is above 90% by HPLC or GC.

- Reaction involves evolution of acidic gases (likely HCl).

- The method allows scale-up and produces stable hydrochloride salts.

This method provides a robust framework for synthesizing chlorinated tetrahydroisoquinolines, including 5,8-dichloro analogs, by selecting the correct dichlorobenzylamine starting material.

Multi-Step Synthesis via Benzylation, Lithiation, Carboxylation, and Catalytic Hydrogenation

Another detailed synthetic route focuses on preparing 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for 5,8-dichloro isomers. The process involves:

Step 1: Benzylation

- React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate in DMF at 0°C.

- Reaction time: ~20 hours.

- Workup includes extraction, acidification to pH 1-2 to crystallize, filtration, basification to pH 10-11, and organic extraction.

- Yield: ~86%.

Step 2: Lithiation and Carboxylation

- React the benzylated intermediate with butyllithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA at controlled temperature.

- Workup includes extraction, acidification, filtration, and drying.

- Product: 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Step 3: Catalytic Hydrogenation

- Hydrogenate the carboxylic acid hydrochloride with 5% palladium on carbon catalyst in methanol or ethanol under hydrogen pressure (1-4 atm) at 50-65°C for 16-20 hours.

- Filter and concentrate to obtain the target tetrahydroisoquinoline hydrochloride salt.

- Yields: 84-91%, with purity >99% by HPLC.

- Reaction conditions can be optimized for pressure, temperature, and solvent to maximize yield and purity.

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| 1 | 5,7-dichloro-THIQ·HCl + benzyl bromide, K2CO3, DMF, 0°C, 20h | 86 | Not specified | Crystallization by acid/base pH adjustment |

| 2 | Butyllithium, CO2, THF, TMEDA, controlled temp | Not specified | Not specified | Formation of carboxylic acid salt |

| 3 | Pd/C, H2 (1-4 atm), MeOH or EtOH, 50-65°C, 16-20h | 84-91 | >99 | Hydrogenation to remove benzyl group |

This multi-step approach allows precise functionalization and purification, suitable for high-purity production of chlorinated tetrahydroisoquinolines.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Aluminum chloride melt cyclization | N-chloroethyl-dichlorobenzylamine, AlCl3, NH4Cl | 160-210°C, 16-20 h | ~80-86 | ~90-99 | Straightforward, scalable | High temp, corrosive reagents |

| Benzylation + Lithiation + Hydrogenation | Benzyl bromide, K2CO3, BuLi, CO2, Pd/C, H2 | 0°C for benzylation; lithiation in THF; hydrogenation 50-65°C, 1-4 atm H2 | 84-91 | >99 | High purity, controlled steps | Multi-step, requires sensitive reagents |

Chemical Reactions Analysis

(a) Benzyl Protection/Deprotection

A common strategy involves protecting the nitrogen atom to enable regioselective functionalization. For 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride , benzyl bromide is used to generate 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline under basic conditions (K₂CO₃/Na₂CO₃, DMF, 0–5°C), achieving yields of 86–86.3% . Deprotection via catalytic hydrogenation (Pd/C, HCl) removes the benzyl group to regenerate the free amine .

| Reaction Step | Conditions | Yield | Key Intermediate |

|---|---|---|---|

| Benzylation | K₂CO₃, DMF, 0°C | 86% | 2-Benzyl derivative |

| Deprotection | Pd/C, H₂, HCl | 81–89% | Free amine |

(b) Carboxylation

Carboxylic acid derivatives are synthesized via lithiation followed by CO₂ quenching. 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline reacts with butyllithium and CO₂ in tetrahydrofuran (THF) with TMEDA as a chelating agent, yielding 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

Oxidative C(sp³)–H Functionalization

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes oxidative coupling with electron-rich nucleophiles (e.g., allyltrimethylsilane, indoles) using DDQ as an oxidant. This generates C(1)-substituted derivatives via a proposed iminium ion intermediate .

Key Reaction Parameters:

-

Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Nucleophiles : Allyl silanes, silyl enol ethers, indoles

-

Yield Range : 60–98%

Example Reaction :

Catalytic Hydrogenation and Cyclization

A Friedel-Crafts cyclization method produces 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride using AlCl₃ at 183–185°C. This method yields 65–87% of the target compound .

| Substrate | Catalyst | Temperature | Yield |

|---|---|---|---|

| N-Hydroxyethyl-2,3-dichlorobenzylamine | AlCl₃ | 183–185°C | 65–87% |

Biological Activity and Derivatives

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) and interacts with CNS targets, necessitating careful handling due to potential CNS depression effects .

Comparative Reactivity of Chlorinated Isomers

| Compound | Position of Cl | Key Reactivity |

|---|---|---|

| 5,7-Dichloro-THIQ | 5,7 | Carboxylation at C6 |

| 7,8-Dichloro-THIQ | 7,8 | Oxidative C–H allylation |

| 5,6-Dichloro-THIQ | 5,6 | Limited synthetic utility |

Scientific Research Applications

Pharmaceutical Research

Anticancer Properties

DCTHIQ has shown potential as an anticancer agent. Research indicates that compounds within the tetrahydroisoquinoline family can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of chlorine atoms at the 5 and 8 positions enhances its biological activity by modulating specific cellular pathways involved in cancer progression.

Anticonvulsant Activity

Studies have suggested that DCTHIQ derivatives may exhibit anticonvulsant properties. The modulation of neurotransmitter levels through inhibition of enzymes like phenylethanolamine N-methyltransferase (PNMT) can lead to altered neuronal excitability, making it a candidate for further research in epilepsy treatment .

Neuroscience Applications

Neurotransmitter Modulation

DCTHIQ acts as a reversible inhibitor of PNMT, which is crucial for the N-methylation of neurotransmitters such as norepinephrine. By inhibiting this enzyme, DCTHIQ can influence the levels of catecholamines in the brain, making it valuable for studying neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neurotransmitter levels positions it as a potential therapeutic agent for these disorders.

Research on Psychiatric Disorders

The modulation of neurotransmitter systems by DCTHIQ has implications for psychiatric research. By altering norepinephrine levels, DCTHIQ may help elucidate the biochemical underpinnings of conditions such as depression and anxiety.

Synthetic Chemistry

Synthesis Routes

The synthesis of DCTHIQ typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yield and purity. For example, methods using benzyl protection and subsequent debenzylation reactions have been developed to synthesize high-purity DCTHIQ suitable for pharmaceutical applications .

Reagent in Organic Synthesis

DCTHIQ serves as a key intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Inhibits cancer cell proliferation; induces apoptosis |

| Anticonvulsant Activity | Potential treatment for epilepsy through modulation of neurotransmitter levels |

| Neuroscience | Modulates catecholamine levels; potential therapeutic agent for neurodegenerative diseases |

| Psychiatric Disorders | Investigates biochemical mechanisms underlying depression and anxiety |

| Synthetic Chemistry | Key intermediate in organic synthesis; versatile reagent for producing complex molecules |

Case Studies

- Inhibition of PNMT : A study demonstrated that DCTHIQ derivatives could significantly inhibit PNMT activity, leading to increased norepinephrine levels in neuronal cultures. This finding supports its potential use in treating conditions characterized by norepinephrine dysregulation.

- Anticancer Activity Assessment : In vitro studies showed that DCTHIQ exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research on animal models indicated that DCTHIQ could provide neuroprotective effects against neurotoxic agents, suggesting its utility in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of neurotransmitters . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting the downstream biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Chlorination vs. Methoxylation: Chloro substituents (e.g., 7,8-DCTQ) enhance MAO inhibition and adrenoceptor antagonism, while methoxy groups (6,7-dimethoxy-THIQ) retain adrenoceptor activity but lack MAO effects .

- Positional Effects : 7,8-Dichloro substitution (DCTQ) confers MAO inhibition, whereas 5,8-dimethoxy substitution (SK&F 72223) shows α2-antagonism without PNMT inhibition, highlighting positional selectivity .

- N-Methylation: Introduces neurotoxicity via MAO-mediated oxidation to isoquinolinium ions, mimicking MPTP’s dopaminergic toxicity .

Pharmacological and Metabolic Profiles

MAO Inhibition and Neurotransmitter Modulation

- 7,8-DCTQ : Inhibits MAO in rat brain homogenates (50 mg/kg), increasing catecholamine levels .

- 1-MeTHIQ : Exhibits neuroprotection by enhancing glutathione and nitric oxide levels, countering oxidative stress .

Metabolic Pathways

Neurotoxic vs. Neuroprotective Effects

- Neurotoxic Agents: N-Methyl-THIQ derivatives: Cytotoxic to PC12h cells via ATP depletion and MAO-A/B oxidation . Salsolinols (6,7-dihydroxy-THIQs): Reduce tyrosine hydroxylase activity, linked to Parkinsonian pathology .

- Neuroprotective Agents: 1-MeTHIQ: Increases antioxidant defenses (GSH, NO) and shows minimal metabolism to toxic intermediates .

Biological Activity

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DCTHIQ, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of DCTHIQ can be linked to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. DCTHIQ may inhibit this enzyme, affecting neurotransmitter levels and contributing to its pharmacological effects .

- Receptor Modulation : DCTHIQ and its analogs exhibit activity at dopamine receptors. In particular, studies have indicated that tetrahydroisoquinolines can act as partial agonists at dopamine D2 receptors (D2R), influencing behaviors associated with dopaminergic signaling .

- Cellular Pathways : The compound may influence various cellular pathways by modulating the activity of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .

Biological Activities

DCTHIQ has demonstrated a range of biological activities:

- Antiviral Activity : Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, certain analogs showed effective inhibition of viral replication in Vero E6 cells with half-maximal effective concentrations (EC50) comparable to established antiviral agents .

- Neuroprotective Effects : Compounds within the tetrahydroisoquinoline class are being investigated for their neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases .

- Antimicrobial Properties : DCTHIQ has shown potential antimicrobial activity against various pathogens. Research indicates that modifications in the tetrahydroisoquinoline structure can enhance these properties .

Table 1: Summary of Biological Activities of DCTHIQ and Analogous Compounds

| Activity Type | Compound | EC50 (μM) | Selective Index | Reference |

|---|---|---|---|---|

| Antiviral | tert-butyl rel-4-(((3R,4S)-... | 3.15 | >63.49 | |

| Neuroprotective | Various THIQ derivatives | N/A | N/A | |

| Antimicrobial | DCTHIQ | N/A | N/A |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DCTHIQ is crucial for evaluating its therapeutic potential:

- Bioavailability : Compounds with a molecular weight below 500 typically exhibit good bioavailability. DCTHIQ's molecular characteristics suggest it may be well-absorbed .

- Toxicity Studies : Preliminary studies on related compounds indicate varying degrees of cytotoxicity depending on structural modifications. Further research is needed to establish the safety profile of DCTHIQ specifically .

Q & A

Basic: What synthetic strategies are optimal for preparing 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) in high yield and purity?

Methodological Answer:

Traditional methods involve multi-step sequences, such as cyclization of phenethylamine derivatives using polyphosphoric acid (PPA) followed by chlorination . Microwave-assisted synthesis offers a "green" alternative, reducing reaction times (e.g., from hours to minutes) and improving yields (≥85%) via controlled dielectric heating . Key parameters include solvent choice (e.g., acetonitrile for polarity), catalyst loading (e.g., Ru(bpy)₃Cl₂ for photocatalysis), and temperature control. Purity is verified via HPLC and ¹H-NMR (e.g., δ 2.8–3.2 ppm for THIQ protons) .

Basic: Which analytical techniques are critical for characterizing DCTQ and its intermediates?

Methodological Answer:

- ¹H/¹³C-NMR : Assigns regiochemistry (e.g., Cl substitution at C5/C8) and confirms hydrogenation of the isoquinoline ring (e.g., absence of aromatic protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0352 for C₁₀H₁₀Cl₂N) .

- X-ray Crystallography : Resolves stereochemistry of salts (e.g., hydrogen tartrate monohydrate) and confirms Cl positions .

Advanced: How do metabolic pathways of DCTQ differ across species, and how can these discrepancies be resolved experimentally?

Methodological Answer:

In rats, DCTQ undergoes aromatization to isoquinoline followed by hydroxylation at C6/C7/C8, while dogs primarily form N-methyl-N-oxide derivatives via sequential methylation and oxidation . To resolve species-specific metabolism:

- Use HPLC-MS/MS with isotopic labeling to track metabolites.

- Compare in vitro liver microsomes (e.g., rat vs. dog CYP450 isoforms) to identify enzyme-specific pathways .

- Synthesize proposed metabolites (e.g., hydroxy-isoquinolines) for cross-validation with in vivo urine samples .

Advanced: What mechanistic insights explain DCTQ’s inhibition of phenylethanolamine N-methyltransferase (PNMT)?

Methodological Answer:

DCTQ acts as a reversible PNMT inhibitor by mimicking the substrate phenylethanolamine. Docking studies reveal:

- The 5,8-Cl groups enhance hydrophobic interactions with Val53, Met258, and Val272 in the PNMT active site .

- The tetrahydroisoquinoline core aligns with the enzyme’s binding pocket, displacing the methyl donor S-adenosylmethionine (SAM) .

- Kinetic assays (e.g., IC₅₀ = 0.49 µM vs. 5.8 µM for non-chlorinated analogs) quantify potency improvements from Cl substitution .

Advanced: How can photocatalytic systems achieve selective semi-dehydrogenation of DCTQ to 3,4-dihydroisoquinoline derivatives?

Methodological Answer:

The reaction requires precise control of oxidative potentials:

- MoS₂/ZnIn₂S₄ nanocomposites enable acceptorless dehydrogenation under visible light (λ ≥ 420 nm), leveraging a valence band potential (+1.1 V vs. NHE) close to DCTQ’s first oxidative potential (+1.01 V) .

- Temporal monitoring via GC-MS ensures the reaction stops at 3,4-dihydroisoquinoline (avoiding full dehydrogenation to isoquinoline) .

- Additives like trifluoroacetic acid (TFA) stabilize intermediates and enhance H₂ co-production .

Advanced: How do structural modifications to the THIQ scaffold influence σ2 receptor binding affinity?

Methodological Answer:

- 6,7-Dimethoxy-THIQ derivatives show high σ2 affinity (Kᵢ < 10 nM) due to hydrophobic interactions with TMEM97 residues .

- Chloro substituents at C5/C8 improve membrane permeability (logP ≥ 2.5) but may reduce solubility.

- SAR studies using radioligand binding assays (³H-DTG) and molecular dynamics simulations guide optimization .

Data Contradiction: How to address conflicting reports on DCTQ’s metabolic stability in preclinical models?

Methodological Answer:

Discrepancies arise from species-dependent enzyme expression (e.g., rat vs. dog N-methyltransferases):

- Conduct interspecies cross-over studies using hepatocyte co-cultures.

- Apply PBPK modeling to extrapolate human pharmacokinetics, accounting for metabolic saturation at high doses .

- Validate findings with knockout cell lines (e.g., CRISPR-Cas9 targeting CYP3A4) to isolate contributing enzymes .

Stability: What conditions are optimal for long-term storage of DCTQ and its analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.